molecular formula C20H18N6O2 B12431370 5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one

5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one

Cat. No.: B12431370
M. Wt: 374.4 g/mol
InChI Key: CMDRSQQWAVLUCP-UHFFFAOYSA-N
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Description

5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one is a complex organic compound that features a unique arrangement of pyrazine, triazole, and pyridinone rings

Preparation Methods

The synthesis of 5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of 2,3-dimethylphenol with appropriate reagents to introduce the pyrazine moiety.

    Introduction of the triazole ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles.

    Formation of the pyridinone ring: This step involves the cyclization of appropriate precursors to form the pyridinone ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyrazine moieties, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation and survival pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one include:

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one

InChI

InChI=1S/C20H18N6O2/c1-12-5-4-6-17(13(12)2)28-19-11-21-16(10-23-19)20-25-24-14(3)26(20)15-7-8-18(27)22-9-15/h4-11H,1-3H3,(H,22,27)

InChI Key

CMDRSQQWAVLUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=C(N=C2)C3=NN=C(N3C4=CNC(=O)C=C4)C)C

Origin of Product

United States

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